molecular formula C16H26N2O2 B7494612 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B7494612
M. Wt: 278.39 g/mol
InChI Key: NDQQHJQTXHDZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. It is a synthetic compound that has been the subject of much research due to its potential applications in the field of medicine.

Scientific Research Applications

1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been the subject of much research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to inhibit the growth of tumor cells, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a treatment for pain and inflammation. It has also been found to have antitumor properties, making it a potential candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its mechanism of action in order to better understand its effects in vivo. Another direction is to investigate its potential as a treatment for cancer, particularly in combination with other cancer treatments. Additionally, further research could be done on its potential as a treatment for other conditions, such as inflammation and pain.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide involves several steps. The first step involves the reaction between cyclopropylamine and 2-methylcyclohexanone to form N-cyclopropyl-2-methylcyclohexanamine. The second step involves the reaction between N-cyclopropyl-2-methylcyclohexanamine and methyl isocyanate to form 1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide.

properties

IUPAC Name

1-cyclopropyl-N-methyl-N-(2-methylcyclohexyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11-5-3-4-6-14(11)17(2)16(20)12-9-15(19)18(10-12)13-7-8-13/h11-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQQHJQTXHDZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(C)C(=O)C2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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